molecular formula C13H16N2O2 B13158459 methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate

methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate

Cat. No.: B13158459
M. Wt: 232.28 g/mol
InChI Key: FRXJKLTTZKCUKE-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a methyl ester group at the 5-position and an aminopropyl group at the 1-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 3-bromopropylamine in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: 3-bromopropylamine, potassium carbonate, organic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The aminopropyl group allows the compound to interact with biological receptors, enzymes, and proteins, potentially modulating their activity. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

    1-(3-aminopropyl)indole: Lacks the ester group, making it less versatile in certain chemical reactions.

    Methyl 1-(2-aminopropyl)-1H-indole-5-carboxylate: Similar structure but with a different position of the aminopropyl group, leading to different reactivity and biological activity.

    1-(3-aminopropyl)-3-methylindole: Methyl group at the 3-position instead of the ester group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the alkylation of indole derivatives. For instance, methyl indole-5-carboxylate can be reacted with appropriate amines to introduce the 3-aminopropyl group. The synthesis typically involves the use of solvents like dichloromethane (DCM) and dimethylformamide (DMF), along with bases such as sodium hydride to facilitate the reaction .

Biological Activity

Anticancer Properties

This compound exhibits notable antiproliferative activity against various cancer cell lines. Studies have shown that similar indole derivatives can inhibit the growth of HeLa, MCF-7, and HT-29 cancer cells. For instance, compounds in related studies demonstrated IC50 values ranging from 0.34 to 6.68 μM against these cell lines, indicating significant cytotoxicity .

Mechanisms of Action

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase. Flow cytometric analysis revealed that treated cells exhibited a significant increase in G2/M phase population, suggesting that the compound interferes with normal cell cycle progression .
  • Apoptosis Induction : this compound may also induce apoptosis in cancer cells. Apoptosis assays indicated a dose-dependent increase in apoptotic cells upon treatment, highlighting its potential as an anticancer agent .
  • Tubulin Polymerization Inhibition : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics similar to colchicine. Immunofluorescence studies confirmed that treated cells displayed aggregated microtubules around the nuclei, further supporting its role in inhibiting tubulin polymerization .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other indole derivatives is provided in Table 1.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHeLaTBDApoptosis, Cell Cycle Arrest
Compound 7dMCF-70.34Tubulin Polymerization Inhibition
Compound XHT-29TBDInduces Apoptosis

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Anticancer Activity : In vitro studies demonstrated that specific modifications on the indole ring significantly enhanced antiproliferative activity against various cancer cell lines. For example, compounds with methoxy substitutions showed increased efficacy due to better interaction with cellular targets .
  • Antimicrobial Properties : Indoles are also known for their antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 1-(3-aminopropyl)indole-5-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-17-13(16)11-3-4-12-10(9-11)5-8-15(12)7-2-6-14/h3-5,8-9H,2,6-7,14H2,1H3

InChI Key

FRXJKLTTZKCUKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2)CCCN

Origin of Product

United States

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